Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-
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Overview
Description
2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of chloro, nitro, phenoxy, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is the reaction of 2-chloro-4-nitrophenol with a sulfonyl fluoride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like xylene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving crystallization and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl fluoride group can be involved in oxidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for nitro group reduction and oxidizing agents like potassium permanganate (KMnO4) for sulfonyl fluoride oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonyl fluoride group can produce sulfonic acids .
Scientific Research Applications
2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the sulfonyl fluoride moiety.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but with different substitution patterns.
2-Chloro-6-(trichloromethyl)pyridine: Contains a chloro group and a similar aromatic structure.
Uniqueness
The presence of the sulfonyl fluoride group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
30937-77-0 |
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Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-3-1-2-8(13(10)23(16,20)21)7-22-12-5-4-9(17(18)19)6-11(12)15/h1-6H,7H2 |
InChI Key |
NXZVEPWPOFLJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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